molecular formula C20H20N2OS B2659853 Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone CAS No. 1706242-80-9

Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone

Cat. No.: B2659853
CAS No.: 1706242-80-9
M. Wt: 336.45
InChI Key: JAYAKONJVAXPPW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. The benzothiazole core is a privileged scaffold in drug discovery, known for its diverse pharmacological profile. Compounds featuring this structure have been investigated as potential multi-target directed ligands for complex neurodegenerative diseases. Research on analogous structures has shown that benzothiazole-piperazine/azepane hybrids can function as potent inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in the therapeutic management of Alzheimer's disease . Furthermore, benzothiazole derivatives are frequently explored for their neuroprotective properties, anticonvulsant , and antidepressant effects , with some demonstrating efficacy in animal models that surpass standard therapeutics like fluoxetine. The specific structure of this compound, which incorporates a seven-membered azepane ring, may influence its binding affinity and selectivity towards biological targets, offering a valuable tool for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(19-21-17-11-4-5-12-18(17)24-19)22-13-7-6-10-16(14-22)15-8-2-1-3-9-15/h1-5,8-9,11-12,16H,6-7,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYAKONJVAXPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. Common synthetic pathways include:

    Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.

    Knoevenagel Condensation: This reaction involves the condensation of benzothiazole derivatives with aldehydes or ketones in the presence of a base.

    Biginelli Reaction: A multi-component reaction involving benzothiazole, urea, and an aldehyde.

    Microwave Irradiation: This method accelerates the reaction process and improves yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to BTZP exhibit notable antimicrobial activity. The presence of the benzothiazole moiety enhances the compound's ability to disrupt bacterial membranes, leading to increased susceptibility to antimicrobial agents.

Case Study:
A study on thiazole derivatives demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can significantly influence efficacy.

Anticancer Potential

BTZP and related compounds have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation.

Case Study:
In research published in the Journal of Medicinal Chemistry, a derivative of BTZP exhibited significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity .

Neuroprotective Effects

The neuroprotective potential of BTZP has garnered attention due to its ability to cross the blood-brain barrier. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Study:
An experimental model demonstrated that a similar compound improved cognitive function and reduced amyloid-beta plaque formation in mice, suggesting therapeutic applications in neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity Description Source
AntimicrobialSignificant activity against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionReduces oxidative stress and inflammation; potential for Alzheimer's treatment

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. In cancer cells, the compound can induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Findings :

Stereochemistry : The (E)-configuration of the target compound distinguishes it from most analogs (e.g., 3a–e, D6), which are (Z)-isomers. This impacts binding affinity; (E)-isomers often exhibit superior activity in kinase inhibition due to optimal spatial alignment .

Substituent Effects: The 4-(difluoromethoxy) group in the target compound confers higher metabolic stability compared to nitro or methoxy substituents in 3a–e, as shown in microsomal assays . The dihydrobenzodioxin moiety enhances solubility (>2.5 mg/mL in PBS) relative to D6’s dimethylaminoethyl group (0.8 mg/mL) .

Biological Activity :

  • While D6 shows direct antibacterial effects (MIC 8–16 µg/mL against S. aureus), the target compound’s dihydrobenzodioxin group may target inflammatory pathways (e.g., COX-2 inhibition), as observed in related analogs .
  • Thioxo derivatives (target compound, 3a–e) exhibit 3–5× higher activity than methylthio analogs (4a–e) in enzyme inhibition assays .

Mechanistic Divergence

  • Antimicrobial Action: D6 disrupts bacterial membrane integrity via hydrophobic interactions, whereas the target compound’s dihydrobenzodioxin may inhibit nucleic acid synthesis, akin to quinolones .
  • Cytotoxicity : The target compound’s IC50 in cancer cell lines (e.g., HepG2: 12 µM) is lower than 3a–e analogs (IC50: 25–40 µM), likely due to improved cellular uptake from the difluoromethoxy group .

Biological Activity

Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone, commonly referred to as BTZP, is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

BTZP is characterized by its unique structure, which includes a benzothiazole ring and a phenylazepan moiety linked by a carbonyl group (C=O). This structural configuration is crucial for its biological activity. The compound's chemical formula is C17H18N2OSC_{17}H_{18}N_2OS, and it belongs to the class of benzothiazole derivatives known for diverse pharmacological effects.

The primary mechanism of action for BTZP involves the inhibition of specific enzymes, particularly those associated with critical biological pathways. Research indicates that benzothiazole derivatives can interact with enzymes involved in disease processes, such as:

  • DprE1 Enzyme Inhibition : BTZP has shown potential as an inhibitor of the DprE1 enzyme in Mycobacterium tuberculosis, disrupting the arabinogalactan biosynthesis pathway essential for bacterial cell wall integrity.
  • CK1 Inhibition : Similar compounds have been identified as inhibitors of casein kinase 1 (CK1), which plays a role in various cellular processes including cell cycle regulation and apoptosis. Compounds structurally related to BTZP have demonstrated submicromolar inhibitory activity against CK1 .

Biological Activities

The biological activities of BTZP can be summarized as follows:

  • Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties, with BTZP potentially exhibiting similar effects against various pathogens.
  • Anti-inflammatory Effects : Compounds in this class have been explored for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Anticancer Potential : Research into benzothiazole derivatives suggests they may possess anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Mycobacterium tuberculosis
Enzyme InhibitionInhibits DprE1 enzyme and CK1
Anti-inflammatoryPotential to reduce inflammation
AnticancerTargets cancer cell signaling pathways

Case Study: Inhibition of DprE1 Enzyme

A study focused on the inhibition of the DprE1 enzyme demonstrated that benzothiazole derivatives could effectively disrupt the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis. This disruption is critical as it leads to compromised cell wall integrity, thus inhibiting bacterial growth. The study highlighted the importance of structural modifications in enhancing inhibitory potency.

Case Study: CK1 Inhibition in Neurodegenerative Disorders

Another investigation into structurally similar compounds revealed their dual inhibitory effects on CK1 and amyloid-beta binding alcohol dehydrogenase (ABAD), both implicated in neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier (BBB) was noted, suggesting that such compounds could be developed into therapeutic agents targeting multiple pathways involved in disease progression .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of BTZP are essential for understanding its therapeutic potential. Initial studies suggest that it may exhibit favorable absorption characteristics, although detailed pharmacokinetic profiling remains necessary. Safety assessments are critical, especially considering potential toxicity associated with benzothiazole derivatives.

Q & A

Q. Critical Factors Affecting Yield :

  • Solvent Choice : THF or DMF enhances reactivity for acylation and cyclization, respectively.
  • Temperature : Lower temps (0–5°C) minimize side reactions during acylation.
  • Catalysts : NaH or TEA improves nucleophilic substitution efficiency .

Q. Table 1: Synthetic Method Comparison

StepReagents/ConditionsYield Range (%)Reference
AcylationNaH, THF, 0°C to RT45–70
CyclizationDMF, reflux, 4h60–85
PurificationSiO₂ column (EtOAc/hexane)

Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

Basic Research Question
Spectroscopic Methods :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to assign proton environments and carbonyl signals (e.g., ketone at ~200 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. Crystallographic Techniques :

  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C=O: 1.21 Å) and intermolecular interactions (e.g., C–H···N hydrogen bonds) .
  • Space Group Analysis : Orthorhombic systems (e.g., Pbca) with unit cell parameters (a = 7.46 Å, b = 19.31 Å, c = 24.40 Å) .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Space GroupPbca
Unit Cell (Å)a = 7.46, b = 19.31, c = 24.40
Hydrogen BondsC–H···N (2.89 Å)

How can density functional theory (DFT) calculations be applied to predict the electronic properties of this compound?

Advanced Research Question
Methodology :

  • Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency analysis to ensure no imaginary frequencies .
  • Functional Selection : B3LYP hybrid functional to calculate HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps .
  • Applications : Predict reactivity sites (e.g., electron-deficient benzothiazole ring) and solvation effects (e.g., chloroform: logP = 10.71) .

Q. Data Contradictions :

  • Discrepancies in calculated vs. experimental dipole moments may arise from solvent effects or crystal packing .

What strategies are recommended for optimizing the synthetic yield of this compound when encountering low yields in nucleophilic substitution steps?

Advanced Research Question
Troubleshooting Approaches :

  • Catalyst Screening : Replace NaH with K₂CO₃ in DMF for milder conditions .
  • Solvent Optimization : Switch from THF to DCM to reduce byproduct formation .
  • Temperature Control : Gradual warming (0°C → RT) improves reaction homogeneity .

Case Study :
In analogous syntheses, replacing NaH with TEA increased yields from 45% to 68% by reducing side reactions .

How does the substitution pattern on the benzothiazole ring impact the compound's physicochemical properties and biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., –NO₂): Increase logP (hydrophobicity) but reduce solubility (e.g., chloroform: 10 mg/mL) .
  • Biological Activity : 3,4,5-Trimethoxy substitution on phenyl rings enhances antimicrobial potency (MIC: 2–8 µg/mL) .

Q. Methodological Insights :

  • In Silico Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., HIV-1 protease) .
  • In Vitro Assays : MTT assays for cytotoxicity profiling (IC₅₀: 12–45 µM in cancer cell lines) .

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